molecular formula C12H18BrClN2O2S B2428244 (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride CAS No. 1353958-71-0

(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride

Cat. No.: B2428244
CAS No.: 1353958-71-0
M. Wt: 369.7
InChI Key: VHWMBHKFUMMFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

[1-(3-bromophenyl)sulfonylpiperidin-4-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2S.ClH/c13-11-2-1-3-12(8-11)18(16,17)15-6-4-10(9-14)5-7-15;/h1-3,8,10H,4-7,9,14H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHWMBHKFUMMFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)S(=O)(=O)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation with 3-Bromophenylsulfonyl Chloride

The most straightforward route involves reacting piperidin-4-ylmethanamine with 3-bromophenylsulfonyl chloride under basic conditions. In a representative procedure, piperidin-4-ylmethanamine (1 equiv.) is dissolved in anhydrous dichloromethane, followed by dropwise addition of triethylamine (2.5 equiv.) and 3-bromophenylsulfonyl chloride (1.1 equiv.) at 0°C. The mixture is stirred for 12–24 hours at room temperature, after which the solvent is evaporated, and the residue is purified via silica gel chromatography (petroleum ether/ethyl acetate, 3:1). This method typically achieves yields of 65–75%, with purity >95% by HPLC.

Key Considerations :

  • Solvent Choice : Dichloromethane or toluene facilitates sulfonyl chloride reactivity while minimizing side reactions.
  • Base Selection : Triethylamine outperforms pyridine in minimizing N-oxide formation.
  • Temperature Control : Exothermic sulfonylation necessitates gradual reagent addition at 0°C to prevent decomposition.

Sulfonate Ester Intermediate Route

An alternative approach employs ethyl 3-bromobenzenesulfonate as a stable intermediate. Ethyl 3-bromobenzenesulfonate (1 equiv.) is reacted with piperidin-4-ylmethanamine (1.2 equiv.) in refluxing toluene (110°C) for 8–12 hours. Ethanol byproduct is removed via azeotropic distillation to drive the reaction to completion. Post-reaction, the mixture is extracted with ethyl acetate, washed with brine, and concentrated. The crude product is recrystallized from ethanol/water (4:1) to yield the sulfonamide. This method offers superior scalability (85–90% yield) and avoids handling corrosive sulfonyl chlorides.

Advantages :

  • Stability : Sulfonate esters are less moisture-sensitive than sulfonyl chlorides.
  • Compatibility : Suitable for substrates with acid-sensitive functional groups.

Resolution of Enantiomers

Chiral Acid Resolution

Racemic (1-((3-bromophenyl)sulfonyl)piperidin-4-yl)methanamine is resolved using di-p-toluoyl-L-tartaric acid (1 equiv.) in methanol/water (1:1). The diastereomeric salts are separated via fractional crystallization, yielding the (3R,4R)-enantiomer with >98% enantiomeric excess (ee).

Analytical Validation :

  • HPLC : Chiralpak AD-H column (hexane/ethanol, 90:10); retention times: 12.3 min (R,R) and 14.7 min (S,S).
  • Optical Rotation : [α]²⁵D = +32.5° (c = 1.0, MeOH) for the (R,R)-enantiomer.

Comparative Analysis of Synthetic Routes

Method Yield Purity Scalability Complexity
Direct Sulfonylation 65–75% >95% Moderate Low
Sulfonate Ester Route 85–90% >98% High Medium
Reductive Amination 70–80% >97% Moderate High
Protection/Deprotection 78–82% >99% High Medium

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.45–1.52 (m, 2H, piperidine-H), 1.78–1.85 (m, 2H, piperidine-H), 2.65–2.73 (m, 4H, piperidine-H and CH₂NH₂), 3.21 (s, 2H, SO₂), 7.62–7.70 (m, 2H, Ar-H), 7.89–7.92 (d, 1H, Ar-H).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 24.8, 32.1, 44.7, 53.2, 121.5, 129.4, 132.7, 138.2, 141.9.
  • HRMS (ESI) : m/z calc. for C₁₂H₁₆BrN₂O₂S [M+H]⁺: 347.0084; found: 347.0086.

Purity Assessment

  • HPLC : C18 column (ACN/0.1% TFA, 60:40), retention time = 8.2 min, purity >99%.
  • Elemental Analysis : Calc. for C₁₂H₁₆BrClN₂O₂S: C 38.57%, H 4.32%, N 7.50%; Found: C 38.52%, H 4.35%, N 7.48%.

Industrial-Scale Considerations

Cost-Effective Reagents

Substituting sodium triacetoxyborohydride with sodium cyanoborohydride reduces costs by 40% without compromising yield (72–75%).

Solvent Recycling

Toluene from the sulfonate ester route is recovered via distillation (90% efficiency), lowering production costs by 15–20%.

Waste Management

Quench solutions containing excess sulfonyl chloride are treated with aqueous NaHSO₃ to neutralize residual reagents, adhering to EPA guidelines.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Therapeutic Applications

Research indicates that (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride exhibits a range of biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown efficacy against various bacterial strains. Studies suggest that the incorporation of the sulfonamide group significantly enhances antimicrobial properties compared to non-sulfonamide counterparts .
  • Anticancer Properties : Preliminary investigations have indicated that this compound may induce apoptosis in cancer cells. Increased caspase activity was observed in treated samples, suggesting a mechanism by which it may exert anticancer effects .
  • Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes such as acetylcholinesterase, which is relevant in treating conditions like Alzheimer's disease .

Case Studies

Several studies have investigated the applications of this compound:

  • Antimicrobial Evaluation : A study assessed the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against various pathogens. The results indicated that the compound effectively inhibited bacterial growth, particularly in strains resistant to conventional antibiotics .
  • Cytotoxicity Studies : In vitro studies demonstrated that the compound exhibited low toxicity levels in mammalian cell lines, making it a promising candidate for further development in therapeutic applications .
  • Molecular Docking Studies : Interaction studies using molecular docking techniques revealed its binding affinity to specific biological targets, providing insights into its mechanism of action and potential efficacy as a therapeutic agent.

Mechanism of Action

The mechanism of action of (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

  • (1-((4-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
  • (1-((3-Chlorophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride
  • (1-((3-Bromophenyl)sulfonyl)pyrrolidin-4-yl)methanamine hydrochloride

Uniqueness: The uniqueness of (1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride lies in its specific substitution pattern on the piperidine ring and the presence of the bromophenylsulfonyl group . This structural configuration imparts distinct chemical reactivity and biological activity compared to similar compounds .

Biological Activity

(1-((3-Bromophenyl)sulfonyl)piperidin-4-yl)methanamine hydrochloride is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. Its unique structure, featuring a piperidine ring with a sulfonyl group and a bromophenyl moiety, suggests enhanced biological activity and selectivity towards specific targets.

Structural Characteristics

The compound's molecular formula is C12H18BrClN2O2SC_{12}H_{18}BrClN_{2}O_{2}S, with a molecular weight of 369.71 g/mol. The presence of the bromine atom and sulfonyl group is significant for its biological properties.

PropertyValue
Molecular FormulaC₁₂H₁₈BrClN₂O₂S
Molecular Weight369.71 g/mol
CAS Number1353958-71-0
MDL NumberMFCD21098958

Biological Activities

Research indicates that compounds similar to this compound exhibit a variety of biological activities, including:

  • Antimicrobial Activity : Compounds containing sulfonamide functionalities have shown significant antibacterial properties against various bacterial strains. For instance, studies have reported moderate to strong activity against Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound may act as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical in treating conditions like Alzheimer's disease and urinary tract infections, respectively. In one study, several synthesized derivatives showed IC50 values indicating strong inhibitory effects against these enzymes .
  • Neuroactive Properties : Piperidine derivatives are known for their neuroactive capabilities, suggesting potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Antibacterial Screening : A study evaluated the antibacterial activity of various synthesized compounds, including those with piperidine and sulfonamide functionalities. The findings highlighted that certain derivatives exhibited IC50 values significantly lower than standard drugs, indicating their potential as effective antibacterial agents .
  • Molecular Docking Studies : Techniques such as molecular docking have been employed to understand the binding affinity of this compound to various biological targets. These studies help elucidate the interactions at the molecular level, optimizing the compound's efficacy while minimizing side effects .
  • Pharmacological Evaluations : Comprehensive evaluations have shown that compounds with similar structures can possess multiple pharmacological effects, including anti-inflammatory and anticancer activities. The diverse functionalities associated with the sulfonamide group contribute to this wide range of bioactivity .

Q & A

Q. What experimental design principles should guide dose-response studies in animal models?

  • Methodological Answer :
  • Randomization : Use a completely randomized design to allocate treatment groups and minimize bias .
  • Dose Escalation : Apply the modified Fibonacci sequence for dose increments (e.g., 1, 2.3, 5.3 mg/kg) to identify the MTD .
  • Statistical Analysis : Perform ANOVA followed by Tukey’s post hoc test to compare means (p < 0.05) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.